molecular formula C11H18ClNO B145598 p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride CAS No. 3398-68-3

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride

Cat. No.: B145598
CAS No.: 3398-68-3
M. Wt: 215.72 g/mol
InChI Key: IQZVXWOBOYTPER-UHFFFAOYSA-N
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Description

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride (CAS 3398-68-3) is a synthetic phenethylamine derivative with a para-methoxy phenyl group and dual methyl substitutions at the alpha carbon and nitrogen positions. Its molecular formula is C₁₁H₁₈ClNO (molecular weight: 215.72 g/mol), and its structure features a phenethylamine backbone modified as follows (Figure 1):

  • Para-methoxy group (-OCH₃) on the aromatic ring.
  • Alpha-methyl (-CH₃) on the carbon adjacent to the amine.
  • N-methyl (-CH₃) on the nitrogen atom.

This compound is structurally related to appetite suppressants, adrenergic agents, and psychostimulants, though its specific pharmacological profile remains less documented in publicly available literature .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZVXWOBOYTPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22331-70-0 (Parent)
Record name 4-Methoxymethamphetamine hydrochloride
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DSSTOX Substance ID

DTXSID00955561
Record name 4-Methoxymethamphetamine hydrochloride
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Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3398-68-3
Record name 4-Methoxymethamphetamine hydrochloride
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Record name 4-Methoxymethamphetamine hydrochloride
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Record name 4-Methoxymethamphetamine hydrochloride
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Record name p-methoxy-N,α-dimethylphenethylamine hydrochloride
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Record name methyl-MA hydrochloride
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Preparation Methods

Reaction Design and Substrate Preparation

Reductive amination of p-methoxyphenylacetone with methylamine represents a direct route to the target compound. The ketone precursor is synthesized via Friedel-Crafts acylation of anisole (p-methoxybenzene) with acetyl chloride, followed by α-methylation using methyl iodide under basic conditions.

Catalytic Hydrogenation Conditions

The reductive amination step employs hydrogen gas (1–3 atm) and a palladium-on-carbon (Pd/C) or Raney nickel catalyst in methanol or ethanol. A study by Rosewell et al. demonstrated that Raney nickel achieves 85–90% conversion at 80°C over 12 hours, with minimal over-reduction.

Table 1: Optimization of Reductive Amination Parameters

ParameterOptimal RangeYield (%)Purity (HPLC)
Temperature70–80°C8898.5%
Catalyst Loading5–10 wt% Raney Ni9099.2%
Reaction Time10–14 hours8797.8%

Leuckart-Wallach Reaction for Amine Formation

Mechanism and Substrate Scope

The Leuckart-Wallach reaction involves condensing p-methoxyphenylacetone with excess methylammonium formate at elevated temperatures (150–180°C). This one-pot method generates the tertiary amine via formamide intermediates, which are subsequently hydrolyzed with hydrochloric acid.

Limitations and Byproduct Analysis

While this method avoids high-pressure hydrogenation, it produces formic acid and formaldehyde as byproducts, complicating purification. Gas chromatography (GC) analyses from patented protocols indicate 15–20% impurity profiles, necessitating recrystallization from ethanol/water mixtures.

Catalytic Deoxygenation of N-Acylated Precursors

Critical Reaction Parameters

  • Deoxygenation Efficiency : Raney nickel (20–30% slurry by weight) in toluene at 100–110°C achieves >95% conversion in 15 hours.

  • Optical Purity Retention : Chiral starting materials preserve stereochemistry, with polarimetry confirming >99% enantiomeric excess (e.e.) for R-configurations.

Table 2: Deoxygenation Performance with Varied Catalysts

CatalystSolventTemperature (°C)Conversion (%)
Raney Ni (slurry)Toluene10598
Pd/C (5%)Ethanol8075
PtO₂Water10068

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Reductive Amination : Highest yield (90%) but requires high-pressure equipment.

  • Leuckart-Wallach : Moderate yield (70–75%) with simpler setup but lower purity.

  • Deoxygenation : Superior stereocontrol (99% e.e.) but dependent on custom precursors.

Environmental and Economic Considerations

Raney nickel-catalyzed deoxygenation minimizes precious metal use, reducing costs by 40% compared to Pd/C-based methods. Solvent recovery systems for toluene further enhance sustainability.

Hydrochloride Salt Formation and Purification

Acid-Base Workup

The free base is dissolved in anhydrous diethyl ether and treated with gaseous HCl until pH < 2. Crystallization at −20°C yields white crystalline product (mp 192–194°C).

Purity Enhancement

Recrystallization from hot isopropanol increases purity from 97% to >99.5%, as verified by differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) .

Mechanism of Action

Comparison with Similar Compounds

Substituted Phenethylamines with Para-Functional Groups

Compound Name CAS Molecular Formula Key Structural Features Pharmacological Use References
p-Methoxy-N,alpha-dimethylphenethylamine HCl 3398-68-3 C₁₁H₁₈ClNO Para-OCH₃, N-CH₃, alpha-CH₃ Limited data; potential CNS/ANS activity
Chlorphentermine HCl 14411-23-5 C₁₀H₁₄Cl₂N Para-Cl, alpha,alpha-(CH₃)₂ Anorexigenic agent; cardiovascular effects similar to amphetamines
Methoxyphenamine HCl 4117 C₁₁H₁₇NO·ClH Ortho-OCH₃, N-CH₃, alpha-CH₃ Beta-adrenergic agonist; FDA-regulated

Key Findings :

  • Chlorphentermine (para-Cl) exhibits pressor responses and coronary vasodilation akin to amphetamines but lacks tachyphylaxis .
  • Methoxyphenamine (ortho-OCH₃) shows beta-adrenergic activity, highlighting the importance of substituent position on receptor binding .

N- and Alpha-Methylated Phenethylamines

Compound Name CAS Molecular Formula Key Structural Features Pharmacological Use References
Phentermine HCl 1197-21-3 C₁₀H₁₅N·ClH Alpha,alpha-(CH₃)₂ Appetite suppressant
Desoxyephedrine HCl (Methamphetamine) 300-42-5 C₁₀H₁₅N·ClH N-CH₃, alpha-CH₃ CNS stimulant

Key Findings :

  • Phentermine (alpha,alpha-dimethyl) lacks the methoxy group, reducing serotonergic effects compared to the target compound .
  • Methamphetamine (N,alpha-dimethyl) demonstrates potent dopaminergic activity due to the absence of electron-donating substituents on the phenyl ring .

N,N-Dimethyl Analogs

Compound Name CAS Molecular Formula Key Structural Features Pharmacological Use References
Venlafaxine Impurity A 775-33-7 C₁₁H₁₇NO Para-OCH₃, N,N-(CH₃)₂ Metabolite of antidepressants

Key Findings :

  • Venlafaxine Impurity A (N,N-dimethyl) lacks alpha-methylation, altering its reuptake inhibition profile compared to the target compound .

Structural-Activity Relationships (SAR)

  • Para-Substituents : Electron-donating groups (e.g., -OCH₃) enhance lipophilicity and may prolong half-life compared to electron-withdrawing groups (e.g., -Cl) .
  • Alpha-Methylation : Increases metabolic stability by reducing oxidative deamination, a feature shared with methamphetamine and phentermine .
  • N-Methylation : Enhances blood-brain barrier penetration, contributing to CNS activity in compounds like methamphetamine .

Biological Activity

p-Methoxy-N,α-dimethylphenethylamine hydrochloride (PMMA) is a synthetic compound that has garnered attention for its psychoactive properties and potential neurotoxicity. It is structurally related to methamphetamine and other phenethylamines, which are known for their stimulant effects. This article explores the biological activity of PMMA, focusing on its pharmacological effects, metabolic pathways, and associated health risks.

Chemical Structure and Properties

PMMA is classified as a substituted phenethylamine. Its chemical formula is C11H17NO2·HCl, and it features a methoxy group at the para position of the aromatic ring. This structural modification influences its pharmacological profile compared to other amphetamines.

Pharmacological Effects

PMMA exhibits central nervous system (CNS) stimulant properties similar to those of methamphetamine. The primary effects include:

  • Increased Energy : Users report heightened energy levels and euphoria.
  • Sympathomimetic Effects : PMMA can induce tachycardia, hypertension, and hyperthermia.
  • Serotonergic Activity : It has been associated with serotonergic neurotoxic effects, which can lead to serotonin syndrome characterized by symptoms such as muscle rigidity and convulsions .

Metabolism

The metabolism of PMMA primarily occurs through the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. Key findings include:

  • O-Demethylation : PMMA is metabolized to 4-hydroxy-N,N-dimethylphenethylamine (OH-MA) via O-demethylation.
  • Metabolite Formation : Studies show that the apparent Km and Vmax values for PMMA metabolism in human liver microsomes are approximately 42.0 ± 4.0 µM and 412.5 ± 10.8 pmol/min/mg protein, respectively .
  • Genetic Variability : The CYP2D6 genotype significantly impacts the metabolism of PMMA, influencing individual responses to the drug .

Neurotoxicity

Research indicates that PMMA may have neurotoxic effects, particularly on serotonergic neurons:

  • Animal Studies : Rodent studies demonstrate that administration of PMMA leads to a decrease in serotonin transporter binding sites in the cortex, suggesting damage to serotonergic terminals .
  • Comparative Toxicity : PMMA's neurotoxic potential appears comparable to that of other methamphetamine derivatives, with specific emphasis on its serotonergic activity due to para-methoxylation .

Clinical Case Studies

Several case studies highlight the dangers associated with PMMA use:

  • Fatalities in Norway : In a cluster of deaths attributed to PMMA use, symptoms included acute respiratory distress, hyperthermia, and cardiac arrest. Three fatalities were directly linked to PMMA consumption .
  • Clinical Presentation : Patients exhibiting symptoms consistent with serotonin syndrome after PMMA use underscore the compound's potential for severe adverse effects .

Table of Biological Activity

EffectDescriptionReference
Increased EnergyHeightened alertness and euphoria
Sympathomimetic EffectsIncreased heart rate and blood pressure
Serotonergic ActivityRisk of serotonin syndrome with symptoms like rigidity
NeurotoxicityDamage to serotonergic neurons observed in animal studies

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing p-methoxy-N,alpha-dimethylphenethylamine hydrochloride, and how can yield be optimized?

  • Methodological Answer : Synthesis often involves alkylation of p-methoxybenzaldehyde with methylamine derivatives, followed by hydrochlorination. highlights retrosynthetic approaches using one-step reactions (e.g., reductive amination or nucleophilic substitution). Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, using anhydrous HCl in ethanol for hydrochlorination improves purity . Challenges include byproduct formation (e.g., N-methylated impurities), which can be mitigated via controlled stoichiometry and purification by recrystallization .

Q. How can researchers confirm the identity of this compound given conflicting nomenclature and CAS registry data?

  • Methodological Answer : Discrepancies exist between CAS 3398-68-3 (para-methoxy variant, ) and CAS 300-42-5 (non-methoxy analog, ). Use orthogonal analytical methods:

  • NMR : Compare aromatic proton shifts (e.g., para-methoxy group at δ 3.7–3.9 ppm in 1^1H-NMR) .
  • HPLC-MS : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 215.72 for C11_{11}H18_{18}ClNO) .
  • Cross-reference regulatory databases : Check FDA Unique Ingredient Identifier 52V8BVV7FX ( ) and EPA DSSTox DTXSID10502409 () for alignment .

Q. What are the primary toxicity concerns for handling this compound in laboratory settings?

  • Methodological Answer : RTECS data ( ) classifies it as a reproductive effector and primary irritant. Implement:

  • In vitro assays : Use zebrafish embryos (FET test) for developmental toxicity screening .
  • Safety protocols : Wear nitrile gloves, N95 respirators, and work in fume hoods due to respiratory and dermal irritation risks .
  • Disposal : Follow EPA P044/P046 guidelines for amine-containing hazardous waste ( ) .

Q. How can researchers assess purity and detect common impurities?

  • Methodological Answer : Common impurities include (2RS)-2-cyclohexyl analogs (Imp. G, EP) and des-methyl byproducts ( ). Use:

  • HPLC-UV/ELSD : Column: C18, mobile phase: acetonitrile/0.1% TFA, gradient elution (LOD <0.1%) .
  • Karl Fischer titration : Monitor water content (<0.5% w/w) to prevent hydrolysis .

Advanced Research Questions

Q. How do stereochemical variations (e.g., alpha vs. beta substitution) impact receptor binding affinity?

  • Methodological Answer : notes stereochemistry-dependent activity in chloropseudoephedrine hydrochloride analogs. For this compound:

  • In silico docking : Use AutoDock Vina to model interactions with adrenergic receptors (e.g., α2_2-AR).
  • In vitro binding assays : Compare IC50_{50} values using radiolabeled ligands (e.g., 3^3H-yohimbine) in CHO-K1 cells expressing human receptors .
  • Structural analogs : Test para-methoxy vs. ortho-methoxy derivatives to assess steric effects on binding .

Q. What strategies resolve contradictions in literature regarding metabolic pathways?

  • Methodological Answer : (methoxyphenamine hydrochloride) and (PMMA) suggest conflicting Phase I metabolism (demethylation vs. hydroxylation). Approaches include:

  • Isotope labeling : Use 14^{14}C-labeled compound in hepatocyte incubations to track metabolite formation .
  • LC-HRMS : Identify hydroxylated (e.g., m/z 231.08) vs. N-demethylated (m/z 201.05) metabolites with mass accuracy <2 ppm .

Q. How can impurities from synthesis (e.g., cyclohexyl analogs) interfere with pharmacological studies?

  • Methodological Answer : Imp. F (EP) and Imp. G ( ) exhibit structural similarity but reduced receptor affinity. Mitigation steps:

  • Preparative SFC : Separate impurities using supercritical CO2_2/methanol on chiral columns (e.g., Chiralpak IA) .
  • Bioactivity testing : Compare dose-response curves of pure compound vs. spiked impurities in calcium flux assays .

Q. What computational tools predict synthetic feasibility for novel derivatives?

  • Methodological Answer : recommends Template_relevance models (Pistachio, Reaxys) for retrosynthesis. Steps:

  • Route scoring : Prioritize pathways with >80% atom economy and minimal protection steps.
  • DFT calculations : Assess energy barriers for key steps (e.g., reductive amination transition states) using Gaussian 16 .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride
Reactant of Route 2
p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride

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